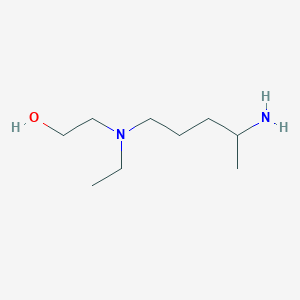

2-((4-Aminopentyl)(ethyl)amino)ethanol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-[4-aminopentyl(ethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2O/c1-3-11(7-8-12)6-4-5-9(2)10/h9,12H,3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVXSSOPXQRCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90989592 | |

| Record name | 2-[(4-Aminopentyl)(ethyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69559-11-1 | |

| Record name | 2-[(4-Aminopentyl)ethylamino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69559-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Aminopentyl(ethyl)amino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069559111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Aminopentyl)(ethyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminopentyl(ethyl)amino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(4-Aminopentyl)ethylamino]ethanol, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F79D4A39YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((4-Aminopentyl)(ethyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-((4-Aminopentyl)(ethyl)amino)ethanol (CAS No. 69559-11-1). It is a critical intermediate in the synthesis of several pharmaceutical compounds, most notably as a precursor and known impurity of Hydroxychloroquine (B89500).[1][2][3] This document consolidates available data on its chemical properties, provides an overview of its synthesis, and discusses its known applications. Notably, there is a significant lack of publicly available information regarding the specific biological activity and signaling pathways of this compound itself; its biological relevance is primarily discussed in the context of the active pharmaceutical ingredients it helps to produce.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[4][5][6] It is an organic compound containing both amine and alcohol functional groups, which contribute to its basicity and solubility in polar solvents.[1][4] The presence of a primary amine, a tertiary amine, and a hydroxyl group makes it a versatile building block in organic synthesis.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 69559-11-1 | [1][4][7][8][9] |

| Molecular Formula | C₉H₂₂N₂O | [1][4][8][9] |

| Molecular Weight | 174.28 g/mol | [4][7][8] |

| Appearance | Colorless to pale yellow liquid | [4][5][6] |

| Boiling Point | 263.6 °C at 760 mmHg | [8] |

| Density | 0.937 g/cm³ | [8] |

| Flash Point | 113.2 °C | [8] |

| Refractive Index | 1.470 - 1.474 | [8] |

| Solubility | Soluble in water and other polar solvents. Sparingly soluble in Chloroform and Methanol. | [4][10] |

| Storage | Keep in a dark place under an inert atmosphere at room temperature. | [8][11] |

Table 2: Computed Chemical Properties

| Property | Value | Source(s) |

| XLogP3-AA | 0.2 | [4][7] |

| Hydrogen Bond Donor Count | 2 | [4][8] |

| Hydrogen Bond Acceptor Count | 3 | [4][8] |

| Rotatable Bond Count | 7 | [4][8] |

| Topological Polar Surface Area | 49.5 Ų | [4][7] |

| pKa | 14.76 ± 0.10 (Predicted) | [4][8] |

Synthesis and Experimental Protocols

The primary application of this compound is as an intermediate in the synthesis of Hydroxychloroquine.[5][11][12] A high-yielding, continuous flow synthesis method for Hydroxychloroquine has been described in the patent literature, which outlines a key step in the formation of this intermediate.[13]

A general synthetic approach involves the alkylation of an ethylamine (B1201723) derivative followed by nucleophilic substitution with ethanolamine.[4] More specifically, a patented method describes the synthesis of this compound (referred to as compound 12 in the patent) from (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime (compound 11 ).[13]

Experimental Protocol: Synthesis of 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol[13]

This protocol is based on a continuous flow synthesis method described in US Patent US20200407321A1.[13]

Materials and Equipment:

-

(E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime (starting material)

-

Raney Nickel catalyst

-

Suitable solvent (e.g., THF, diglyme, 1,4-dioxane, methanol, ethanol (B145695), 2-methyl THF, IPA)

-

Continuous Stirred Tank Reactor (CSTR) with a filter frit to retain the catalyst

-

Hydrogen gas source (for inert atmosphere)

Procedure:

-

The CSTR is charged with Raney Nickel (e.g., 1.0 g for a 150 mL reactor).[13] The catalyst is retained within the reactor by a metal filter frit.

-

A solution of (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime in a suitable solvent (concentration ranging from 0.05-2.0 M) is continuously fed into the CSTR.[13]

-

The reaction is carried out under an inert atmosphere, for example, with a continuous flow of hydrogen gas.[13]

-

The reduction of the oxime to the primary amine occurs within the CSTR, yielding 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.

-

The product stream is continuously removed from the CSTR for subsequent use in the next synthetic step (e.g., reaction with 4,7-dichloroquinoline (B193633) to form Hydroxychloroquine).[13]

Another publication describes the use of this compound in the synthesis of novel quinoline (B57606) derivatives.[12] In this two-stage process, it is first reacted with a quinoline-3-carbaldehyde to form an imine, which is then reduced in situ to the corresponding amine.[12]

Biological Activity and Signaling Pathways

There is a significant lack of research on the specific biological activities and signaling pathways of this compound itself. Its primary biological relevance is as a key intermediate and a known impurity in the production of Hydroxychloroquine.[1][2][3]

The biological effects of Hydroxychloroquine are well-documented and include antimalarial, anti-inflammatory, and immunosuppressive properties.[3][14] It is known to interfere with lysosomal activity and Toll-like receptor (TLR) signaling, which are crucial in autoimmune diseases like lupus and rheumatoid arthritis.[15][16] However, it is important to note that these activities are attributed to the final Hydroxychloroquine molecule and not to its precursor, this compound.

No studies were identified that investigate the direct interaction of this compound with specific cellular targets or its modulation of signaling pathways. The search for signaling pathways related to this compound yielded results for "ethanol," which is a fundamentally different molecule and its signaling pathways (e.g., modulation of mTOR, MAPK, and Wnt signaling) are not relevant to the compound .[17][18][19]

Future research could explore whether this intermediate possesses any intrinsic biological activity, particularly given its structural similarity to other polyamines which can have diverse biological roles.

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[7] It is also considered harmful to aquatic life with long-lasting effects.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector for the synthesis of Hydroxychloroquine. Its chemical and physical properties are well-characterized, and synthetic routes for its production are established. However, a notable gap exists in the scientific literature regarding its intrinsic biological activity and its effects on cellular signaling pathways. Future research in these areas could provide valuable insights, especially for toxicological assessments and a deeper understanding of the impurities present in final drug products.

References

- 1. CAS 69559-11-1: 2-[(4-Aminopentyl)ethylamino]ethanol [cymitquimica.com]

- 2. Hydroxychloroquine Impurity 10 - Acanthus Research [acanthusresearch.com]

- 3. Hydroxychloroquine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. guidechem.com [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-(4-Aminopentyl(ethyl)amino)ethanol | 69559-11-1 [chemicalbook.com]

- 7. 2-(4-Aminopentyl(ethyl)amino)ethanol | C9H22N2O | CID 112288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. labsolu.ca [labsolu.ca]

- 11. 69559-11-1|this compound|BLD Pharm [bldpharm.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. US20200407321A1 - High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine - Google Patents [patents.google.com]

- 14. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 15. ccjm.org [ccjm.org]

- 16. Biologic Functions of Hydroxychloroquine in Disease: From COVID-19 to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ethanol affects differentiation-related pathways and suppresses Wnt signaling protein expression in human neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-((4-Aminopentyl)(ethyl)amino)ethanol (CAS Number: 69559-11-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Aminopentyl)(ethyl)amino)ethanol, registered under CAS number 69559-11-1, is a key chemical intermediate primarily utilized in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both amine and alcohol functionalities, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and safety information. Notably, as a non-terminal chemical intermediate, there is limited publicly available data on its specific biological activities, signaling pathways, or detailed toxicological profile. Its pharmacological relevance is principally derived from the final drug products it is used to create, most notably, hydroxychloroquine (B89500).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₂N₂O | [1] |

| Molecular Weight | 174.28 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 93 °C @ 0.6 Torr | [3] |

| Density | 0.935 g/cm³ | [3] |

| Refractive Index | 1.470 - 1.474 | [3] |

| pKa | 14.76 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in polar solvents such as water and ethanol. | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Synthesis of this compound

The primary application of this compound is as a side chain in the synthesis of hydroxychloroquine. The most common synthetic route involves a two-step process starting from 5-chloro-2-pentanone (B45304).

Synthesis Workflow

The overall workflow for the synthesis is depicted below.

Experimental Protocols

The following protocols are based on procedures outlined in patent literature for the synthesis of hydroxychloroquine, where this compound is a key intermediate.

Step 1: Synthesis of 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one

This step involves the reaction of 5-chloro-2-pentanone with 2-(ethylamino)ethanol.

-

Materials:

-

5-Chloro-2-pentanone

-

2-(Ethylamino)ethanol

-

Potassium hydroxide (B78521)

-

Tetrabutylammonium (B224687) bromide

-

Water

-

Anhydrous sodium sulfate (B86663)

-

-

Procedure:

-

To a reaction flask, add 2-(ethylamino)ethanol (30 g), tetrabutylammonium bromide (1.2 g), potassium hydroxide (25 g), chloroform (240 g), and water (120 g).[4]

-

Maintain the temperature at 20-30 °C and add 5-chloro-2-pentanone (38 g) dropwise.[4]

-

After the addition is complete, stir the mixture for 3 hours.[4]

-

Allow the layers to separate and discard the aqueous phase.[4]

-

Dry the organic layer with anhydrous sodium sulfate (24 g) at 10-20 °C for 1 hour.[4]

-

Filter the mixture, and the resulting filtrate contains the crude 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one.[4]

-

-

Characterization of 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one:

Step 2: Reductive Amination to form this compound

This step converts the ketone intermediate into the final primary amine. A common method is through the formation of an oxime followed by reduction.

-

Materials:

-

Crude 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one

-

Raney Nickel

-

Solvent (e.g., Tetrahydrofuran - THF)

-

Hydrogen gas

-

-

Procedure:

-

The crude 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one is reacted with hydroxylamine to form the corresponding oxime, (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime.[7] This reaction can be carried out in a flow reactor.[7]

-

The resulting oxime is then subjected to reduction. A continuous stirred tank reactor (CSTR) is charged with Raney Nickel (1.0 g).[7]

-

The oxime, dissolved in a suitable solvent like THF, is introduced into the reactor under hydrogen pressure to facilitate the reduction to the primary amine, this compound.[7]

-

Purification

Purification of the final product is typically achieved through vacuum distillation.[8]

Biological Activity and Mechanism of Action

There is no significant information available in the public domain regarding the specific biological activity, signaling pathways, or mechanism of action of this compound itself. It is synthesized and used as a chemical intermediate. Its biological significance is conferred by the final API into which it is incorporated. When used in the synthesis of hydroxychloroquine, it forms the side chain that is crucial for the drug's antimalarial and immunomodulatory activities.

Quantitative Data

As a chemical intermediate, there is a lack of publicly available quantitative data such as IC50 values, binding affinities, or detailed pharmacokinetic and toxicological data for this compound. The available quantitative data is limited to its physical and chemical properties as listed in Table 1.

Safety Information

Based on its chemical structure and available safety data, this compound is considered a hazardous substance.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H332 | Harmful if inhaled |

| H412 | Harmful to aquatic life with long lasting effects |

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound (CAS 69559-11-1) is a vital intermediate in the pharmaceutical industry, particularly for the synthesis of hydroxychloroquine. While detailed biological data on the intermediate itself is scarce, understanding its synthesis and chemical properties is crucial for drug development and manufacturing professionals. The provided experimental protocols, based on existing literature, offer a foundation for its laboratory-scale synthesis. As with all chemical reagents, appropriate safety precautions must be taken during its handling and use.

References

- 1. 2-(4-Aminopentyl(ethyl)amino)ethanol | C9H22N2O | CID 112288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-[4-(Amino-pentyl)-Ethylamino]-Ethanol, C9H22N2O, 69559-11-1, 5-(N-Ethyl-N-2-hydroxyethylamino)-2-Penthlamine [mallakchemicals.com]

- 3. 2-(4-Aminopentyl(ethyl)amino)ethanol CAS#: 69559-11-1 [m.chemicalbook.com]

- 4. 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one synthesis - chemicalbook [chemicalbook.com]

- 5. 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one | C9H19NO2 | CID 3018517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. US20200407321A1 - High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine - Google Patents [patents.google.com]

- 8. US3453183A - Method of purifying ethanolamines - Google Patents [patents.google.com]

physical and chemical properties of 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological relevance of 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine. This diamine is a known metabolite of the anti-malarial and autoimmune disease-modifying drug Chloroquine and a key synthetic intermediate in the production of Hydroxychloroquine.[1][2] This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, medicinal chemistry, and analytical sciences. It includes detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and a visualization of the signaling pathway associated with its parent compound, Hydroxychloroquine.

Physicochemical Properties

5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine is a chiral compound typically supplied as a racemic mixture. It is a colorless to light yellow, clear liquid under standard conditions.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine

| Property | Value | Source(s) |

| CAS Number | 69559-11-1 | [5] |

| Molecular Formula | C₉H₂₂N₂O | [2] |

| Molecular Weight | 174.28 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [3][4] |

| Boiling Point | 263.6 °C at 760 mmHg | [6] |

| Density | 0.930 - 0.940 g/cm³ | [3] |

| Refractive Index (n_D²⁰) | 1.4703 | [3] |

| Purity | Typically ≥95-99% | [2][4] |

| Synonyms | 2-((4-Aminopentyl)(ethyl)amino)ethanol, Hydroxynovoldiamine | [7] |

Note on Spectral Data: Specific, publicly available experimental spectral data (NMR, HPLC, Mass Spectrometry) for this compound is limited. However, commercial suppliers often provide this data upon request with a purchase.[6] For reference, the mass spectrum of a structurally similar compound, 2-Amino-5-diethylaminopentane, is available and can provide some insight into fragmentation patterns.[9]

Synthesis of 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine

The synthesis of this diamine can be achieved through several routes. Two prominent methods are the classical multi-step synthesis and a more modern one-pot reductive amination approach.

Classical Multi-Step Synthesis

This traditional pathway involves the initial formation of the keto-amine intermediate, 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone, followed by reductive amination.[10]

Experimental Protocol:

Step 1: Synthesis of 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-chloro-4-pentanone (1.0 eq), N-ethyl-N-2-hydroxyethylamine (1.5 eq), and sodium chloride (1.2 eq) in xylene.[11]

-

Heating: Heat the reaction mixture on a steam bath with stirring for 2 hours, followed by refluxing for an additional 3 hours.[11]

-

Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts. The filter cake is washed with xylene.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by fractional distillation to yield 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone.[11]

Step 2: Reductive Amination to Yield 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine

-

Reaction Setup: The 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone (1.0 eq) is dissolved in methanolic ammonia (B1221849) in a high-pressure reactor.[10]

-

Catalyst Addition: A catalytic amount of Raney Nickel (e.g., 5% w/w) is added to the solution.[10]

-

Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to 15-20 kg/cm ². The reaction mixture is heated to 40-80 °C with vigorous stirring for 4-5 hours.[10]

-

Work-up: After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of celite.

-

Purification: The methanol (B129727) is removed from the filtrate by distillation under atmospheric pressure. The crude product can be further purified by vacuum distillation to afford 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine.[10]

One-Pot Consecutive Reductive Amination

A greener and more efficient synthesis has been developed, employing a one-pot, three-step reductive amination sequence. This method avoids the isolation of intermediates, thereby reducing waste and improving overall yield.[1]

Experimental Workflow Diagram:

Caption: One-pot synthesis workflow.

Experimental Protocol (Conceptual Outline):

This process involves the sequential addition of reactants to a single reaction vessel containing a palladium on carbon (Pd/C) catalyst in methanol under a hydrogen atmosphere. The key transformations are:

-

Step 1: Reductive amination of glycolaldehyde with ethylamine to form 2-(ethylamino)ethanol.

-

Step 2: Reductive amination of the in-situ generated 2-(ethylamino)ethanol with 4-oxopentanal to produce 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one.

-

Step 3: Reductive amination of the resulting keto-amine with ammonia to yield the final product, 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine.[1]

This one-pot method has been shown to achieve an overall yield of up to 70%.[1]

Biological Context and Associated Signaling Pathway

5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine is a crucial intermediate in the synthesis of Hydroxychloroquine, a widely used drug for the treatment of malaria, rheumatoid arthritis, and systemic lupus erythematosus. The biological activity of Hydroxychloroquine is primarily attributed to its ability to accumulate in acidic intracellular compartments such as endosomes and lysosomes. This accumulation leads to an increase in the pH of these organelles, which in turn interferes with several cellular processes.

One of the key mechanisms of action of Hydroxychloroquine is the inhibition of Toll-like receptor (TLR) signaling, particularly the endosomal TLRs 7 and 9. These receptors are involved in the recognition of nucleic acids and play a critical role in the innate immune response. By increasing the endosomal pH, Hydroxychloroquine inhibits the proper processing and activation of these TLRs, leading to a dampening of the downstream inflammatory cascade.

Signaling Pathway Diagram: Inhibition of TLR9 Signaling by Hydroxychloroquine

Caption: Inhibition of TLR9 signaling by Hydroxychloroquine.

Conclusion

5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine is a compound of significant interest due to its role as a key intermediate in the synthesis of Hydroxychloroquine. This guide has provided a detailed summary of its physicochemical properties, comprehensive experimental protocols for its synthesis, and an overview of the biological context through the mechanism of action of its parent drug. The information presented herein is intended to support further research and development in medicinal chemistry and related fields. Future work should focus on obtaining and publishing detailed experimental data on the solubility, pKa, and spectral characteristics of this important molecule to further enhance its utility for the scientific community.

References

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine [cymitquimica.com]

- 3. 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine--LiyangQingfeng Fine chemical Co.,Ltd. [lyqfchem.com]

- 4. haihangindustry.com [haihangindustry.com]

- 5. scbt.com [scbt.com]

- 6. 69559-11-1 | 5-(N-ethyl-n-2-hydroxyethylamino)-2-pentylamine - Moldb [moldb.com]

- 7. 5-(N-ETHYL N-2-HYDROXY ETHYL AMINO)-2-PENTYLAMINE(HYDROXYL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-5-diethylaminopentane(140-80-7) 13C NMR [m.chemicalbook.com]

- 10. allindianpatents.com [allindianpatents.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on 2-((4-Aminopentyl)(ethyl)amino)ethanol: Current Scientific Understanding

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of scientific knowledge regarding the mechanism of action of 2-((4-Aminopentyl)(ethyl)amino)ethanol. Following a comprehensive review of available scientific literature, it must be noted that there is a significant lack of published research on the specific biological activity and mechanism of action of this compound as a standalone agent. Its primary and well-documented role in the scientific literature is as a key chemical intermediate in the synthesis of the pharmaceutical drug hydroxychloroquine (B89500).

Executive Summary

This compound is a synthetic organic compound recognized for its crucial role as a building block in pharmaceutical manufacturing.[1][2][3] Extensive searches of scientific databases and patent literature have not yielded specific studies detailing its pharmacological profile, biological targets, or signaling pathways when acting independently. The available information is predominantly centered on its chemical properties and its application in the synthesis of active pharmaceutical ingredients (APIs), most notably hydroxychloroquine. Toxicological data for the compound is limited, with predictions of moderate toxicity based on its structural similarity to other aliphatic polyamines.[4]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. This information is critical for its handling and use in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 69559-11-1 | [1][5] |

| Molecular Formula | C9H22N2O | [5][6] |

| Molecular Weight | 174.28 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 263.6 °C | [7][8] |

| Solubility | Soluble in water | [4] |

| IUPAC Name | 2-[4-aminopentyl(ethyl)amino]ethanol | [5] |

Role as a Pharmaceutical Intermediate

The principal documented application of this compound is as a side-chain intermediate in the synthesis of hydroxychloroquine. Hydroxychloroquine is a well-established antimalarial and immunomodulatory drug. The synthesis involves the condensation of this amino alcohol derivative with a quinoline (B57606) core structure.

To illustrate the synthetic context, a generalized workflow is provided below.

Caption: Generalized synthetic pathway for hydroxychloroquine.

Biological Activity and Mechanism of Action: A Knowledge Gap

As of the date of this guide, there is no direct evidence from in vitro or in vivo studies to define a specific mechanism of action for this compound. While the compound possesses structural features, such as primary and tertiary amine groups and a hydroxyl group, that could potentially interact with biological targets, no such interactions have been reported in the literature.[9]

Speculation on the biological activity of this "side chain" in the context of the final drug, hydroxychloroquine, is not substantiated by experimental data. The pharmacological effects of hydroxychloroquine are attributed to the entire molecule.[10][11]

Toxicological Profile

The toxicological data for this compound is limited. Based on its chemical structure as an aliphatic polyamine, it is predicted to have moderate toxicity if ingested or inhaled.[4] Prolonged or repeated skin contact may cause irritation or sensitization.[4]

Conclusion for the Research Community

For researchers, scientists, and drug development professionals, it is crucial to recognize that this compound is, based on current public knowledge, an uncharacterized molecule from a pharmacological perspective. Its utility is firmly established in the realm of synthetic chemistry. Any investigation into its potential biological effects would represent a novel area of research. Without dedicated studies to determine its bioactivity, any discussion of its mechanism of action remains speculative. Future research could explore whether this intermediate possesses any intrinsic immunomodulatory or other pharmacological properties, independent of its role in the structure of hydroxychloroquine.

References

- 1. 2-(4-Aminopentyl(ethyl)amino)ethanol | 69559-11-1 [chemicalbook.com]

- 2. 2-[4-(Amino-pentyl)-Ethylamino]-Ethanol, C9H22N2O, 69559-11-1, 5-(N-Ethyl-N-2-hydroxyethylamino)-2-Penthlamine [mallakchemicals.com]

- 3. 2-(4-Aminopentyl(ethyl)amino)ethanol, CasNo.69559-11-1 Getchem Co., Ltd. China (Mainland) [shanghailinghang.lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. 2-(4-Aminopentyl(ethyl)amino)ethanol | C9H22N2O | CID 112288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 69559-11-1 [sigmaaldrich.com]

- 8. labsolu.ca [labsolu.ca]

- 9. CAS 69559-11-1: 2-[(4-Aminopentyl)ethylamino]ethanol [cymitquimica.com]

- 10. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

solubility of 2-((4-Aminopentyl)(ethyl)amino)ethanol in organic solvents

An In-depth Technical Guide on the Solubility of 2-((4-Aminopentyl)(ethyl)amino)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 69559-11-1). Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on the predicted solubility based on the compound's chemical structure and the general principles governing the solubility of amino alcohols. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided to guide researchers in their own assessments.

Compound Overview

Chemical Name: this compound[1][2]

Synonyms: 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine, Hydroxynovoldiamine[1][3]

CAS Number: 69559-11-1[1][2][3]

Molecular Formula: C₉H₂₂N₂O[1][2][3]

Molecular Weight: 174.28 g/mol [3][4]

Structure:

This compound is an organic compound featuring a primary amine, a tertiary amine, and a hydroxyl group.[1] These functional groups, particularly the hydroxyl and primary amine, allow for hydrogen bonding, which significantly influences the compound's solubility in polar solvents.[1][5] The presence of a pentyl and an ethyl group introduces nonpolar character, affecting its solubility in less polar organic solvents.[1] It is known to be a useful intermediate in the pharmaceutical industry, particularly in the synthesis of antihistamines and local anesthetics.[5]

Predicted Solubility in Organic Solvents

The solubility of this compound is dictated by the principle of "like dissolves like." The presence of multiple polar, hydrogen-bonding functional groups (hydroxyl and two amines) suggests high solubility in polar protic solvents. Its solubility is expected to decrease as the solvent polarity decreases.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | High | The compound's hydroxyl and amine groups can both donate and accept hydrogen bonds, leading to strong interactions with water molecules.[1][5][6] |

| Methanol (B129727), Ethanol (B145695) | High | Short-chain alcohols are highly polar and can engage in hydrogen bonding with the solute, making them excellent solvents for amino alcohols.[5][7] | |

| Isopropanol (B130326) | Moderate to High | While still a good solvent, the increased nonpolar character of isopropanol compared to methanol or ethanol may slightly reduce solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a strong hydrogen bond acceptor and can interact favorably with the hydroxyl and amine protons of the solute. |

| Dimethylformamide (DMF) | Moderate | DMF is a polar aprotic solvent that can act as a hydrogen bond acceptor. | |

| Acetonitrile | Low to Moderate | Acetonitrile is less polar than DMSO and DMF, and its ability to solvate the highly polar functional groups of the amino alcohol is reduced. | |

| Nonpolar | Toluene, Hexane | Very Low | The nonpolar nature of these solvents makes them poor at solvating the polar amine and hydroxyl groups. The energetic cost of breaking the solute-solute hydrogen bonds is not compensated by solute-solvent interactions. |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM has some polarity and can act as a weak hydrogen bond acceptor, potentially allowing for some dissolution of the compound. |

| Chloroform | Low to Moderate | Similar to DCM, chloroform's slight polarity might allow for some degree of solubility. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid or liquid compound in various organic solvents. This method, often referred to as the "shake-flask" method, is a standard approach.

Objective: To quantitatively determine the solubility of this compound in a range of organic solvents at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., water, methanol, ethanol, isopropanol, DMSO, DMF, acetonitrile, toluene, hexane, dichloromethane)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL)

-

Thermostatically controlled shaker or water bath

-

Micropipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a properly calibrated UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. An excess is necessary to ensure a saturated solution is formed. b. Securely cap the vials to prevent solvent evaporation. c. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). d. Shake the vials for a predetermined equilibration period (e.g., 24-48 hours) to ensure the solution reaches saturation.

-

Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed in the shaker at the same temperature for at least 2 hours to allow undissolved solute to settle. b. Carefully withdraw an aliquot of the supernatant using a micropipette. c. Immediately filter the aliquot using a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. d. Record the weight of the filtered solution.

-

Quantification: a. The concentration of the solute in the filtered solution can be determined by various methods. One common approach is to evaporate the solvent from the weighed, filtered solution and weigh the remaining solute. b. Alternatively, the filtered solution can be diluted with a suitable solvent and its concentration determined using an appropriate analytical technique like HPLC or GC, against a pre-prepared calibration curve.

-

Calculation of Solubility: a. If determined gravimetrically after evaporation: Solubility ( g/100 mL) = (mass of solute / volume of solvent) × 100 b. If determined by analytical instrumentation: The concentration obtained from the instrument (e.g., in mg/mL) can be directly reported as the solubility.

Visualizations

The process of determining the solubility class of a new compound can be systematically represented. The following diagram illustrates a typical workflow for solubility testing.

Caption: Experimental workflow for solubility determination.

The logical relationship for predicting solubility based on solvent and solute properties can also be visualized.

Caption: Logic for predicting solubility.

References

- 1. CAS 69559-11-1: 2-[(4-Aminopentyl)ethylamino]ethanol [cymitquimica.com]

- 2. thoreauchem.com [thoreauchem.com]

- 3. 2-(4-Aminopentyl(ethyl)amino)ethanol | C9H22N2O | CID 112288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

Toxicological Profile of 2-((4-Aminopentyl)(ethyl)amino)ethanol: A Data-Limited Assessment

Disclaimer: This document provides a summary of the currently available toxicological information for 2-((4-Aminopentyl)(ethyl)amino)ethanol (CAS No. 69559-11-1). A comprehensive search of publicly available scientific literature and toxicological databases did not yield detailed experimental studies, quantitative toxicity data (e.g., LD50, NOAEL), or specific mechanisms of action for this compound. The information presented herein is primarily derived from safety data sheets and regulatory classifications, which provide hazard warnings but lack in-depth experimental details.

Hazard Identification and Classification

This compound is classified by regulatory bodies based on aggregated data submitted by chemical manufacturers and suppliers. The primary hazards associated with this compound are acute toxicity, skin corrosion, and eye damage.[1][2][3][4][5] It is also noted to be potentially harmful to aquatic life with long-lasting effects.[2][3][4]

The available hazard classifications are summarized in the table below. It is important to note that the percentages provided in some sources reflect the proportion of notifications to regulatory bodies that include that specific hazard classification, rather than a measure of toxicological potency.[4]

| Hazard Class | GHS Hazard Statement | Signal Word | Pictograms | Notes |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) | This classification is reported in over 58% of notifications to the ECHA C&L Inventory.[4] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | GHS07 (Exclamation Mark) | This classification is reported in over 58% of notifications to the ECHA C&L Inventory.[4] |

| Skin Corrosion/Irritation (Category 1B/1C) | H314: Causes severe skin burns and eye damage | Danger | GHS05 (Corrosion) | This is a predominant classification, appearing in over 94% of notifications to the ECHA C&L Inventory.[4] |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | Danger | GHS05 (Corrosion) | This is often grouped with the skin corrosion hazard. |

| Hazardous to the Aquatic Environment, Long-term Hazard (Category 3/4) | H412/H413: Harmful/May cause long lasting harmful effects to aquatic life | - | - | Classification varies slightly between different data sources.[2][4] |

Experimental Protocols

Detailed experimental protocols for toxicological assessments of this compound are not available in the public domain. Standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments. For instance, acute oral toxicity is often evaluated using OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), while skin corrosion would be assessed following OECD Test Guideline 431 (In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method) or OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). Without access to specific study reports, the exact methodologies used for this compound remain unknown.

Signaling Pathways and Mechanism of Action

There is no information available regarding the specific signaling pathways or biochemical mechanisms through which this compound exerts its toxic effects. As a corrosive substance, its local effects on skin and mucous membranes are likely due to its chemical properties, such as its basicity, leading to cell damage and tissue destruction. The mechanisms underlying its systemic toxicity following ingestion or inhalation have not been elucidated.

Visualizations

As no specific experimental workflows or signaling pathways for this compound are described in the literature, a generalized workflow for a common toxicological assessment is provided below for illustrative purposes.

References

natural occurrence of 2-((4-Aminopentyl)(ethyl)amino)ethanol

Disclaimer: The compound 2-((4-Aminopentyl)(ethyl)amino)ethanol is a synthetic molecule and is not known to occur naturally.[1] This technical guide provides an overview of its chemical properties, synthesis, and applications based on available scientific and technical information.

Chemical Identity and Properties

This compound, with the CAS number 69559-11-1, is an organic compound classified as a substituted amino alcohol.[1] It is primarily recognized for its role as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H22N2O | [1][2][5] |

| Molecular Weight | 174.28 g/mol | [2][5] |

| Appearance | Colorless to pale yellow viscous liquid | [1][2] |

| Odor | Faint amine-like | [1] |

| Boiling Point | 93 °C at 0.6 Torr | [2] |

| Density | 0.935 g/cm³ | [2] |

| Refractive Index | 1.470 - 1.474 | [2] |

| Solubility | Soluble in polar solvents like water and ethanol | [1] |

| pKa (Predicted) | 14.76 ± 0.10 | [1][2] |

Synthesis and Manufacturing

This compound is produced exclusively through industrial chemical synthesis and was first developed in the late 20th century during research into substituted polyamine derivatives.[1]

A common synthetic route involves a multi-step process:[1]

-

Alkylation: The synthesis typically begins with the alkylation of ethylamine (B1201723) or a similar primary amine. This is achieved using a protected aminopentyl chloride.

-

Nucleophilic Substitution: The resulting intermediate then undergoes nucleophilic substitution with ethanolamine (B43304) under basic conditions to yield this compound.

-

Industrial Conditions: On an industrial scale, this synthesis is performed under controlled temperature and pressure, often utilizing phase-transfer catalysis to improve reaction efficiency.[1]

Caption: General synthetic workflow for this compound.

Applications in Drug Development

The primary application of this compound is as a crucial building block in the pharmaceutical industry.[1][3]

It is a well-documented intermediate in the synthesis of Hydroxychloroquine, an established antimalarial and antirheumatic drug.[4] The compound is also referred to as "Hydroxychloroquine Side Chain" or "Hydroxynovaldiamine" in this context.[2][4]

Researchers have utilized this compound to synthesize novel derivatives with potential biological activities. For example, it has been condensed with quinoline-based aldehydes to create new molecules that are being investigated for antimicrobial and antihypertensive properties.[6]

Caption: Role as a building block in pharmaceutical synthesis.

Other Industrial Uses

Beyond pharmaceuticals, this compound is also employed in the chemical manufacturing sector. It is used in the formulation of certain surfactants and corrosion inhibitors.[1]

Safety and Toxicology

Toxicological data for this specific compound is limited. However, based on its structural similarity to other aliphatic polyamines, it is presumed to have moderate toxicity if ingested or inhaled.[1] Prolonged skin contact may cause irritation or sensitization.[1] The Globally Harmonized System (GHS) classifications include warnings for being harmful if swallowed or inhaled and for causing severe skin burns and eye damage.[5]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-(4-Aminopentyl(ethyl)amino)ethanol | 69559-11-1 [chemicalbook.com]

- 3. CAS 69559-11-1: 2-[(4-Aminopentyl)ethylamino]ethanol [cymitquimica.com]

- 4. 2-[4-(Amino-pentyl)-Ethylamino]-Ethanol, C9H22N2O, 69559-11-1, 5-(N-Ethyl-N-2-hydroxyethylamino)-2-Penthlamine [mallakchemicals.com]

- 5. 2-(4-Aminopentyl(ethyl)amino)ethanol | C9H22N2O | CID 112288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-depth Technical Guide to 2-((4-Aminopentyl)(ethyl)amino)ethanol and its Structural Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Aminopentyl)(ethyl)amino)ethanol is an organic compound featuring both amine and alcohol functional groups.[1] It is primarily recognized as a key pharmaceutical intermediate in the synthesis of more complex molecules, most notably hydroxychloroquine (B89500), a widely used antimalarial and immunomodulatory drug.[2][3] While the direct biological activity of this compound is not extensively documented, its structural backbone is integral to the pharmacological effects of its derivatives.

This technical guide provides a comprehensive overview of this compound, its synthesis, and focuses on its most prominent structural analogs, the 4-aminoquinolines, with a particular emphasis on hydroxychloroquine. We will delve into their biological activities, associated signaling pathways, and provide detailed experimental protocols relevant to their study.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process. One patented method describes the reaction of 5-iodopentan-2-one (B3051912) with 2-(ethylamino)ethan-1-ol to form an intermediate, 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one. This intermediate is then converted to an oxime, which is subsequently reduced to yield the final product, this compound.[4] Another approach involves the condensation of this compound with 4,7-dichloroquinoline (B193633) in the presence of calcium oxide, potassium iodide, and tetrabutylammonium (B224687) bromide in n-butanol to synthesize hydroxychloroquine.[3]

Structural Analogs: The 4-Aminoquinoline Family

The most significant and well-studied structural analogs of this compound are the 4-aminoquinolines, which include chloroquine (B1663885) and hydroxychloroquine. These compounds have a long history of use as antimalarial agents and have been repurposed for the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis.[5][6]

Biological Activity and Quantitative Data

The biological effects of hydroxychloroquine and its analogs are multifaceted. They are known to accumulate in lysosomes, increasing the pH and interfering with cellular processes such as protein degradation and antigen presentation.[5] This lysosomotropic activity is central to their immunomodulatory effects. Furthermore, they have been shown to inhibit Toll-like receptor (TLR) signaling, particularly TLR7 and TLR9, which are involved in the recognition of nucleic acids and the subsequent inflammatory response.[5][7]

The following tables summarize key quantitative data for hydroxychloroquine and related compounds.

| Compound | Target/Assay | IC50 / EC50 (µM) | Cell Line / System | Reference |

| Hydroxychloroquine | SARS-CoV-2 Inhibition | 0.72 - 17.31 | VeroE6 Cells | [8] |

| Hydroxychloroquine | hERG Channel Inhibition (Automated Patch-Clamp) | 3.42 | HEK293T Cells | [9] |

| Hydroxychloroquine | hERG Channel Inhibition (Manual Patch-Clamp) | 4.79 | HEK293T Cells | [9] |

| Chloroquine | hERG Channel Inhibition (Automated Patch-Clamp) | 1.82 | HEK293T Cells | [9] |

| Chloroquine | hERG Channel Inhibition (Manual Patch-Clamp) | 1.85 | HEK293T Cells | [9] |

| S-Hydroxychloroquine | SARS-CoV-2 Inhibition | 1.444 | Vero E6 Cells | [10] |

| R-Hydroxychloroquine | SARS-CoV-2 Inhibition | 2.445 | Vero E6 Cells | [10] |

| Racemic Hydroxychloroquine | SARS-CoV-2 Inhibition | 1.752 | Vero E6 Cells | [10] |

| Compound | Target Ion Channel | IC50 (µM) | Temperature | Reference |

| Chloroquine | INa peak (RT) | 159.15 | Room Temp | [9] |

| Chloroquine | INa peak (PT) | 39.32 | Physiological Temp | [9] |

| Hydroxychloroquine | INa peak (RT) | 96.23 | Room Temp | [9] |

| Hydroxychloroquine | INa peak (PT) | 42.44 | Physiological Temp | [9] |

| Chloroquine | INa late | 30.37 | - | [9] |

| Hydroxychloroquine | INa late | 64.94 | - | [9] |

Signaling Pathways

The immunomodulatory effects of hydroxychloroquine are largely attributed to its interference with key signaling pathways involved in inflammation and immune cell activation. A primary mechanism is the inhibition of endosomal Toll-like receptors (TLRs), such as TLR3, TLR7, TLR8, and TLR9.[7][11] By accumulating in lysosomes and increasing the endosomal pH, hydroxychloroquine prevents the binding of nucleic acid ligands to these TLRs, thereby inhibiting downstream signaling cascades that lead to the production of pro-inflammatory cytokines like IFN-α and TNF.[11]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound analogs and their effects on cellular signaling pathways.

Radioligand Binding Assay

This protocol is used to determine the affinity of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand specific for the target receptor

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

96-well plates

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C. Protein concentration is determined using a BCA assay.[7]

-

Assay Setup: On the day of the assay, thaw the membrane preparation and resuspend it in the final assay buffer. In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and a fixed concentration of the radioligand.[7]

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[7]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate the bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.[7]

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[12]

cAMP Accumulation Assay

This assay is used to measure the activation of Gs or Gi-coupled G-protein coupled receptors (GPCRs).

Materials:

-

Cells expressing the target GPCR

-

Cell culture medium and stimulation buffer

-

Test compounds and reference agonist

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based)

-

384-well plates

-

Plate reader compatible with the assay kit

Procedure:

-

Cell Culture: Seed cells into 384-well plates and culture overnight.[8]

-

Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist in stimulation buffer.[5]

-

Cell Stimulation: Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation). Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.[6]

-

Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.[6]

-

cAMP Detection: Perform the cAMP detection steps according to the manufacturer's instructions. This typically involves adding a labeled cAMP conjugate and an anti-cAMP antibody.[6]

-

Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.[6]

-

Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.[8]

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAP kinase pathway, a common downstream signaling event for many GPCRs.

Materials:

-

Cells expressing the target receptor

-

Cell culture medium and serum-free medium

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Serum-starve the cells to reduce basal ERK phosphorylation, then treat with test compounds for a specified time.[11]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[13]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[11]

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2. After washing, incubate with the HRP-conjugated secondary antibody.[11]

-

Detection: Add the ECL substrate and detect the chemiluminescent signal using an imaging system.[11]

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total ERK1/2.[13]

-

Data Analysis: Quantify the band intensities for both phospho-ERK and total ERK using densitometry software. Normalize the phospho-ERK signal to the total ERK signal for each sample.

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry, with its structural analogs, particularly the 4-aminoquinolines, demonstrating significant therapeutic potential. Understanding the synthesis, biological activities, and underlying signaling mechanisms of these compounds is crucial for the development of new and improved drugs. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the pharmacological properties of these and other related molecules, paving the way for future discoveries in drug development.

References

- 1. CAS 69559-11-1: 2-[(4-Aminopentyl)ethylamino]ethanol [cymitquimica.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. tdcommons.org [tdcommons.org]

- 4. US20200407321A1 - High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine - Google Patents [patents.google.com]

- 5. droracle.ai [droracle.ai]

- 6. sdpomf.com [sdpomf.com]

- 7. researchgate.net [researchgate.net]

- 8. The Pharmacokinetic and Pharmacodynamic Properties of Hydroxychloroquine and Dose Selection for COVID-19: Putting the Cart Before the Horse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of proarrhythmogenic risk for chloroquine and hydroxychloroquine using the CiPA concept - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mechanisms of hydroxychloroquine in rheumatoid arthritis treatment: Inhibition of dendritic cell functions via Toll like receptor 9 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydroxychloroquine inhibits proinflammatory signalling pathways by targeting endosomal NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxynovaldiamine: A Core Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxynovaldiamine, also known as 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine or 2-[(4-aminopentyl)(ethyl)amino]ethanol, is a critical chemical intermediate, primarily recognized for its role in the synthesis of active pharmaceutical ingredients (APIs), most notably Hydroxychloroquine.[1][2] This document provides a comprehensive overview of Hydroxynovaldiamine, including its chemical and physical properties, a historical perspective on its development within the context of antimalarial drug synthesis, detailed experimental protocols for its synthesis from various precursors, and its established applications in the pharmaceutical industry. Due to its function as a synthetic intermediate, there is a notable absence of data on its independent biological activity, mechanism of action, or associated signaling pathways.[3] Its significance is therefore presented through its pivotal position in the manufacturing of essential medicines.

Chemical and Physical Properties

Hydroxynovaldiamine is a diamine characterized by a pentylamine backbone with ethyl and hydroxyethyl (B10761427) substituents on one of the amine groups. Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 69559-11-1 | [1] |

| Molecular Formula | C₉H₂₂N₂O | [4] |

| Molecular Weight | 174.28 g/mol | [4] |

| IUPAC Name | 2-[(4-aminopentyl)(ethyl)amino]ethanol | [5] |

| Synonyms | 5-(N-Ethyl-N-2-hydroxyethylamino)-2-penthlamine, HNDA | [2] |

| Appearance | Colorless or canary yellow pure liquid | [2] |

| Purity | ≥99% | [2] |

| Density | 0.935 g/cm³ | [2] |

| Boiling Point | 263.6°C at 760 mmHg | [2] |

| Flash Point | 113.2℃ | [2] |

| Solubility | Soluble in Methanol | [4] |

Discovery and History

The history of Hydroxynovaldiamine is intrinsically linked to the development of 4-aminoquinoline (B48711) antimalarial drugs, particularly Hydroxychloroquine. There is no distinct record of its discovery as an independent entity with its own therapeutic applications. Instead, its synthesis was a necessary step in the chemical elaboration of the side chain of Hydroxychloroquine to improve upon the safety and efficacy of its predecessor, Chloroquine.

The development of synthetic routes to produce diamine side chains for antimalarial compounds has been a focus since the mid-20th century. The first industrial-scale synthesis of Hydroxychloroquine, which inherently required the synthesis of Hydroxynovaldiamine, was reported by Surrey et al. in 1949.[6] Over the decades, various synthetic strategies have been developed to improve the yield, scalability, and environmental footprint of Hydroxynovaldiamine production. These include methods starting from precursors such as levulinic acid, thiophene (B33073) derivatives, and 5-chloro-2-pentanone.[7][8] The evolution of these synthetic pathways reflects the ongoing efforts to optimize the production of this key pharmaceutical intermediate.

Synthetic Protocols

Several scalable processes for the synthesis of Hydroxynovaldiamine have been reported in the literature. The following sections provide detailed methodologies for some of the key approaches.

Synthesis from Levulinic Acid

A highly efficient and scalable process for synthesizing Hydroxynovaldiamine has been developed using levulinic acid, a bio-based starting material.[7] The key steps involve the coupling of levulinic acid with a secondary amine, followed by a one-pot reduction of oxime-amide functional groups.[7]

Experimental Protocol:

-

Amide Formation: Levulinic acid is coupled with 2-(ethylamino)ethanol (B46374). This reaction is assisted by 1,1'-carbonyldiimidazole (B1668759) (CDI) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). The reaction mixture is typically stirred at room temperature.

-

Oxime Formation: The resulting amide is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate, in a mixed solvent system like ethanol/water. The reaction is heated to facilitate the formation of the oxime.

-

Reductive Amination: The final step is a one-pot reduction of both the oxime and the amide functionalities. A reducing agent like borane-tetrahydrofuran (B86392) complex (B₂H₆-THF) is used to yield Hydroxynovaldiamine.

Synthesis from Thiophene Derivatives

Another reported method involves the synthesis of Hydroxynovaldiamine from thiophene, a commercially available petroleum product.[8]

Experimental Protocol:

-

Functionalization of Thiophene: Thiophene undergoes formylation to produce Thiophene-2-carboxaldehyde.[8]

-

Nitration: The carboxaldehyde is then nitrated using a mixture of sulfuric acid and nitric acid at low temperatures.[8]

-

Reductive Amination: The resulting nitro-substituted thiophene carboxaldehyde is subjected to reductive amination with 2-(ethylamino)ethanol in the presence of a reducing agent.[8]

-

Desulfurization and Reduction: The thiophene ring is opened via reductive desulfurization using Raney Nickel, and the nitro group is subsequently reduced to an amine, yielding Hydroxynovaldiamine.[8]

Synthesis from 1-Chloro-4-Pentanone

A common industrial route involves the use of 1-chloro-4-pentanone as a starting material.[9]

Experimental Protocol:

-

Ketalization: To prevent self-condensation, the keto group of 1-chloro-4-pentanone is protected as a ketal, for example, by reacting with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid.[9]

-

Condensation: The resulting chloropropyl ketal is then condensed with N-ethyl-N-2-hydroxyethylamine in a non-polar solvent such as xylene at elevated temperatures.[9]

-

Deprotection: The ketal protecting group is removed under acidic conditions to yield 5-(N-ethyl-N-2-hydroxyethylamino)-4-pentanone.[9]

-

Reductive Amination: The final step is the reductive amination of the ketone with ammonia (B1221849) in the presence of a catalyst such as Raney Nickel and hydrogen gas to produce Hydroxynovaldiamine.[9]

Role in Pharmaceutical Synthesis

The primary and most significant application of Hydroxynovaldiamine is its role as the key side-chain intermediate in the synthesis of Hydroxychloroquine.[10]

Synthesis of Hydroxychloroquine

The final step in the synthesis of Hydroxychloroquine involves the condensation of Hydroxynovaldiamine with 4,7-dichloroquinoline (B193633).[6]

Experimental Protocol:

-

Condensation Reaction: 4,7-dichloroquinoline and Hydroxynovaldiamine are heated together, often in the presence of a high-boiling solvent like phenol (B47542) or under neat conditions.[6]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and worked up, typically involving neutralization with a base and extraction with an organic solvent. The crude Hydroxychloroquine is then purified, often by crystallization of a salt form (e.g., sulfate).

Mandatory Visualizations

Logical Relationship in Pharmaceutical Synthesis

The following diagram illustrates the central role of Hydroxynovaldiamine as a key intermediate in the synthesis of the active pharmaceutical ingredient, Hydroxychloroquine.

Caption: Role of Hydroxynovaldiamine in API Synthesis.

Experimental Workflow for Synthesis from 1-Chloro-4-Pentanone

The diagram below outlines the key steps in the synthesis of Hydroxynovaldiamine starting from 1-chloro-4-pentanone.

References

- 1. researchgate.net [researchgate.net]

- 2. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. allindianpatents.com [allindianpatents.com]

- 8. Hydroxychloroquine (HCQ) and its Synthetic Precursors: A Review | Bentham Science [benthamscience.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Hydroxychloroquine Utilizing 2-((4-Aminopentyl)(ethyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of hydroxychloroquine (B89500), a crucial antimalarial and antirheumatic drug, using 2-((4-Aminopentyl)(ethyl)amino)ethanol as a key intermediate. The primary synthetic route involves the coupling of this compound with 4,7-dichloroquinoline (B193633).[1] This document outlines the common synthetic strategies, detailed experimental procedures for both the intermediate and final product, and quantitative data to guide laboratory and process development efforts.

Introduction

Hydroxychloroquine, chemically named 2-((4-((7-chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol, is a widely used medication.[1] An established and industrially significant method for its synthesis is the C-N bond-forming reaction between 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol and 4,7-dichloroquinoline.[1] The availability and purity of the diamine intermediate, this compound, are critical for the efficient and large-scale production of hydroxychloroquine.[1]

This document details two key stages of the synthesis:

-

Synthesis of the key intermediate: this compound.

-

Synthesis of Hydroxychloroquine: The final coupling step.

Both batch and continuous flow methodologies are presented, offering flexibility for different production scales and technological capabilities.

Synthesis of the Key Intermediate: this compound

The common precursor for this compound is 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one.[1] The synthesis of this precursor typically involves the reaction of a haloketone, such as 5-chloropentan-2-one, with 2-(ethylamino)ethanol.[1] The subsequent conversion to the desired diamine is generally achieved through reductive amination.[1]

A prevalent method involves the conversion of the ketone group in 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one to an oxime, followed by reduction.[1]

Experimental Protocol: Synthesis of this compound (Flow Chemistry)[1]

This protocol describes a continuous flow synthesis method.

Step 1: Synthesis of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one

-

Prepare a 1.0 M solution of 5-iodopentan-2-one (B3051912) and a 1.0 M solution of 2-(ethylamino)ethan-1-ol in THF.

-

Pump the two solutions at a flow rate of 0.5 mL/min each through a T-piece into a 10 mL reactor coil, resulting in a residence time of 10 minutes.

-

Pass the output from the coil through a packed bed reactor containing potassium carbonate heated to 100 °C.

-

Quench the output solution with a saturated solution of ammonium (B1175870) chloride.

Step 2: Reductive Amination to 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol

-

Charge a 150 mL continuous stirred tank reactor (CSTR) with Raney-nickel (1.0 g). A 2 µm metal filter frit on the exit stream retains the catalyst.

-

Prepare a solution of the oxime of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one (0.05–2.0 M) in THF.

-

Pump the solution into the CSTR at a flow rate of 0.6–2.5 mL/min.

-

After reaching a steady state, filter the reaction mixture through a celite pad and concentrate under reduced pressure.

-

Extract the product with water (10 mL) and dichloromethane (B109758) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and evaporate the solvent in vacuo.

-

Purify the resulting oil by fractional distillation to yield 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol as a colorless liquid. An 84% yield has been reported for this process.[1]

Synthesis of Hydroxychloroquine

The final step in the synthesis is the reaction of this compound with 4,7-dichloroquinoline. This reaction can be performed under various conditions, including neat (solvent-free) or with the use of solvents and bases to facilitate the reaction.

Experimental Protocol: Synthesis of Hydroxychloroquine (Batch Process)[1]

-

In a continuous stirred tank reactor (CSTR), combine 4,7-dichloroquinoline (200 mg, 1.0 mmol), 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (208 mg, 1.2 mmol), triethylamine (B128534) (0.069 mL, 0.5 mmol), and potassium carbonate (69 mg, 0.5 mmol).

-

Add ethanol (B145695) (1.0 mL) to the mixture.

-

Distill off the ethanol and maintain the reaction mixture under a nitrogen atmosphere (15 psi).

-

Heat the reaction to 125 °C and maintain for 6 hours.

-

After cooling, transfer the mixture to a separatory funnel using 1 M aqueous sodium hydroxide (B78521) (5 mL) and dichloromethane (2 x 20 mL).

-

Separate the organic phase and re-extract the aqueous phase with dichloromethane (2 x 10 mL).

-

Combine the organic layers, dry over sodium sulfate, and evaporate the solvent in vacuo.

-

Purify the crude material using flash chromatography (DCM/Et3N/MeOH 95:3:2) to obtain hydroxychloroquine as a white solid. A 78% yield has been reported using this method.[1]

Data Presentation

The following tables summarize quantitative data from various synthetic approaches to provide a basis for comparison.

Table 1: Optimization of Reaction Conditions for Hydroxychloroquine Synthesis [1]

| Entry | Base | Solvent | Temperature (°C) | Conversion to Product (%) |

| 1 | NaOH | EtOH | 125 | 30 |

| 2 | KOH | EtOH | 125 | 35 |

| 3 | K2CO3 | EtOH | 125 | 78 |

Reaction conditions: 4,7-dichloroquinoline (1.0 equiv), base (1.0 equiv), 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (1.2 equiv).[1]

Table 2: Comparison of Hydroxychloroquine Synthesis Methods

| Method | Reactants | Solvent | Catalyst/Base | Temperature (°C) | Time | Yield (%) | Reference |

| Batch | 4,7-dichloroquinoline, this compound | Ethanol | K2CO3/Triethylamine | 125 | 6 h | 78 | [1] |

| Neat (Solvent-free) | 4,7-dichloroquinoline, this compound | None | None | 120-140 | 24-48 h | 75-80 | [1] |

| High Pressure | 4,7-dichloroquinoline, N'ethyl-N'β hydroxyethyl-1,4-pentadiamine | None | None | 100-120 | 6 h | Not specified | |